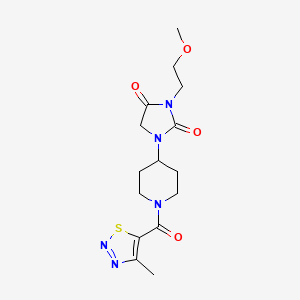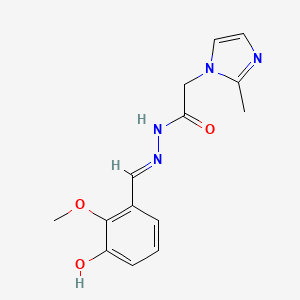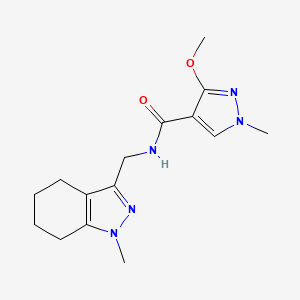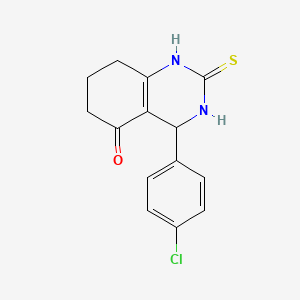
4-(4-Chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazolinone, which is a class of organic compounds. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, compounds with a thiazole nucleus have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, density, melting point, boiling point, etc., can be determined through experimental methods. For instance, 4-Chlorophenol, a related compound, has a density of 1.306 g/mL at 25 °C .科学的研究の応用
Antimicrobial Applications
Several studies have synthesized novel quinazolinone derivatives and evaluated their potential as antimicrobial agents. For instance, novel 4(3H)-quinazolinone derivatives have been developed with significant anti-inflammatory and analgesic activity, indicating potential for further pharmaceutical applications beyond antimicrobial uses (Farag et al., 2012). Another study focused on the synthesis and characterization of new quinazolines, revealing their promising antibacterial and antifungal activities, which could be pivotal for developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
The exploration into the anticancer properties of quinazolinone derivatives has also been significant. Research has highlighted the synthesis of 1,2,4-triazole derivatives with notable antimicrobial activities, some of which also possess good or moderate activities against test microorganisms, hinting at their potential in cancer therapy (Bektaş et al., 2010). Furthermore, the development of 7-Chloro-(4-thioalkylquinoline) derivatives and their evaluation for antiproliferative activity indicate a promising avenue for inducing apoptosis and DNA/RNA damage in cancer cells, showcasing the potential of these compounds in cancer treatment strategies (Gutiérrez et al., 2022).
Chemical Synthesis and Characterization
The synthesis and chemical characterization of these compounds form a crucial foundation for their application in medicinal chemistry. Studies have shown innovative methods for synthesizing these compounds, providing a basis for their application in developing therapeutic agents. For example, the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the chemical versatility and potential for creating bioactive molecules with specific therapeutic actions (Kut, Onysko, & Lendel, 2020).
作用機序
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-Chlorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXITOMQXPUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)
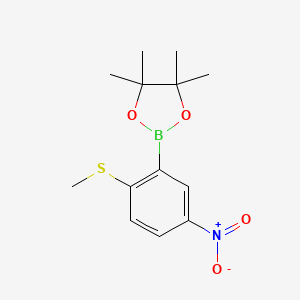
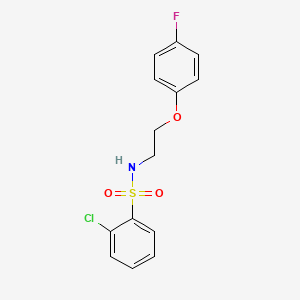
![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)
